5-(2-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
2-(2-Methoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol is a complex heterocyclic compound that features a unique combination of pyrido, thieno, and pyrimidin structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol typically involves multi-step reactions. One common method involves the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure . This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-(2-Methoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Shares a similar core structure but differs in functional groups and substitutions.
Indole Derivatives: Contains an indole nucleus and exhibits diverse biological activities.
Thiophene Derivatives: Known for their applications in medicinal chemistry and material science.
Uniqueness
2-(2-Methoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol is unique due to its specific combination of pyrido, thieno, and pyrimidin structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
352666-58-1 |
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Molecular Formula |
C17H19N3O2S |
Molecular Weight |
329.4g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C17H19N3O2S/c1-20-8-7-11-13(9-20)23-17-14(11)16(21)18-15(19-17)10-5-3-4-6-12(10)22-2/h3-6,15,19H,7-9H2,1-2H3,(H,18,21) |
InChI Key |
LMVGVVADKVLPKC-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=CC=C4OC |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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